molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No. B153361
CAS No.: 675112-67-1
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
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Patent
US07034033B2

Procedure details

A solution of N-(4,4-difluorocyclohexyl)(t-butoxy)carboxamide (6.51 mmol) in CH2Cl2 (20 mL) was treated with TFA (10 mL) at room temperature. The reaction mixture was stirred for 2 hours, the solvent was removed in vacuo, and the crude product was dissolved in water and washed with chloroform. The acidic aqueous phase was cooled at 0° C. and made basic by the addition of solid KOH. The resulting mixture was extracted with CH2Cl2, dried, and filtered yielding the title compound which was used without further purification as a 0.3 M solution in CH2Cl2.
Quantity
6.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:16])[CH2:7][CH2:6][CH:5]([NH:8]C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:1][C:2]1([F:16])[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
6.51 mmol
Type
reactant
Smiles
FC1(CCC(CC1)NC(=O)OC(C)(C)C)F
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in water
WASH
Type
WASH
Details
washed with chloroform
ADDITION
Type
ADDITION
Details
made basic by the addition of solid KOH
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CCC(CC1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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